molecular formula C18H18ClNO2 B2595470 2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide CAS No. 2034515-05-2

2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide

Cat. No. B2595470
CAS RN: 2034515-05-2
M. Wt: 315.8
InChI Key: RPJYDIHHWBLANG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound could involve the use of 2,3-dihydrobenzofuran, a key intermediate . The presence of aryl bromides is also compatible, enabling the construction of halogenated DHBs .


Molecular Structure Analysis

The molecular structure of this compound involves a benzofuran scaffold, which is a suitable structure found widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex, given its structure. The benzofuran scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Scientific Research Applications

Synthesis of Dihydrobenzofurans

Dihydrobenzofurans, closely related to "2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide," are synthesized through routes involving aryne insertion into formamides followed by trapping with zinc enolates of α-chlorinated methines. This synthesis path enables the generation of benzofurans from ketone group-containing dihydrobenzofurans via additional reactions, highlighting the compound's role in organic synthesis and potential pharmaceutical applications (Yoshioka et al., 2013).

Photocatalytic Degradation of Organic Pollutants

The compound's structural relatives are used in the study of photocatalytic degradation, such as the degradation of propyzamide, a chlorinated benzamide, using TiO2-loaded adsorbent supports. This research demonstrates the potential environmental applications of related compounds in water purification and the treatment of organic pollutants (Torimoto et al., 1996).

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation of iodine-substituted aniline derivatives, including those similar to the target compound, produces various functionalized benzamides. This process illustrates the compound's relevance in the development of new synthetic methodologies with applications in the synthesis of complex organic molecules (Ács et al., 2006).

Antimicrobial Activity

Related compounds, such as novel 2-substituted-3-methylbenzofuran derivatives, have been synthesized and evaluated for their antimicrobial activity. This research underscores the potential pharmaceutical applications of the compound in developing new antimicrobial agents (Abdel‐Aziz et al., 2009).

Anticancer Evaluation

Benzofuran derivatives, structurally related to the target compound, have been synthesized and evaluated for their anticancer properties. Such studies highlight the compound's relevance in medicinal chemistry and drug development, particularly in the search for novel anticancer therapies (Salahuddin et al., 2014).

Safety and Hazards

The compound is associated with some safety hazards. For instance, it has a GHS05 pictogram, a signal word “Danger”, and hazard statement H314 .

Future Directions

The future directions of research involving this compound could involve further investigation of its properties and potential applications. The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

properties

IUPAC Name

2-chloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c1-12(20-18(21)15-4-2-3-5-16(15)19)10-13-6-7-17-14(11-13)8-9-22-17/h2-7,11-12H,8-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJYDIHHWBLANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide

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